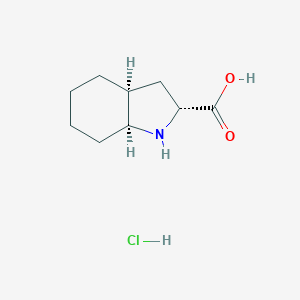

(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

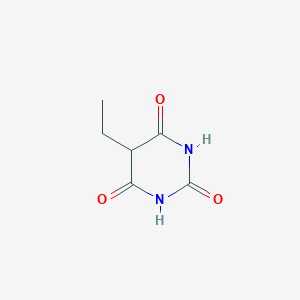

“(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride” is a white crystalline solid . It is used as a reactant in the preparation of Perindoprilat, an angiotensin-converting enzyme (ACE) inhibitor . It is also an intermediate in the synthesis of Perindopril .

Synthesis Analysis

The synthesis of “(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride” involves a completely diastereoselective α-alkylation of oxazolidinone, providing a very convenient and concise route to enantiopure α-tetrasubstituted derivatives of this Oic stereoisomer . Another method requires eleven steps including an initial pig liver esterase digestion to provide the product in stereochemically pure form but in a 95:5 mixture of isomers at position 2 .Molecular Structure Analysis

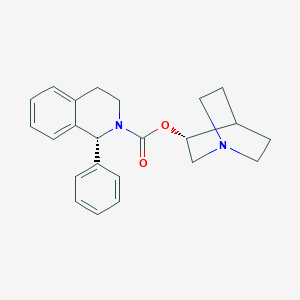

The molecular formula of “(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride” is C9H16ClNO2 . The InChI code is 1S/C9H15NO2.ClH/c11-9(12)8-5-6-3-1-2-4-7(6)10-8;/h6-8,10H,1-5H2,(H,11,12);1H/t6-,7-,8+;/m0./s1 .Chemical Reactions Analysis

“(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride” is a key starting material for the synthesis of Perindopril and Trandolapril . A stability-indicating reverse phase HPLC method has been developed and validated for the quantitative determination of all isomers related to Octahydro-1H-indole-2-carboxylic acid and its related substances .Physical And Chemical Properties Analysis

“(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride” is a white crystalline solid . Its molecular weight is 205.68 . It is stored at room temperature in an inert atmosphere .Applications De Recherche Scientifique

Pharmaceutical Reference Standards

This compound is used as a reference standard in pharmaceutical testing . It’s part of the API (Active Pharmaceutical Ingredient) family for Perindopril, a cardiac drug . This suggests its potential use in the development and quality control of cardiac drugs.

Impurity Reference Materials

“(2R,3aS,7aS)-Octahydroindole-2-carboxylic Acid Hydrochloride” is also used as an impurity reference material . This means it can be used in the pharmaceutical industry to identify and quantify impurities in drug substances, which is crucial for ensuring drug safety and efficacy.

Synthesis of Enantiomerically Pure Compounds

An improved strategy for the effective synthesis of enantiomerically pure “(2R,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic)” has been developed . This process is based on the formation of a trichloromethyloxazolidinone derivative .

Production of α-Tetrasubstituted Derivatives

The completely diastereoselective α-alkylation of the oxazolidinone derivative provides a very convenient and concise route to enantiopure α-tetrasubstituted derivatives of this Oic stereoisomer . This suggests its potential use in the production of complex organic compounds.

Engineering Peptide Drugs

The development of practical synthetic routes to render enantiopure non-proteinogenic α-amino acids is receiving considerable attention due to their wide applicability in engineering peptide drugs . The incorporation of non-coded α-amino acids into the sequence of bioactive peptides is considered a very useful approach to tailor their properties in order to make therapeutic applications feasible .

Improving Selectivity and Stability of Peptides

The incorporation of non-natural α-amino acids generates modifications in the secondary structure of these peptides and, as a result, improvements in selectivity and stability can often be achieved . This suggests its potential use in the development of more effective peptide-based drugs.

Safety and Hazards

Orientations Futures

As “(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride” is a key starting material for the synthesis of Perindopril and Trandolapril , future research could focus on improving the synthesis process, exploring new applications, and studying the biological effects of this compound and its derivatives.

Propriétés

IUPAC Name |

(2R,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-9(12)8-5-6-3-1-2-4-7(6)10-8;/h6-8,10H,1-5H2,(H,11,12);1H/t6-,7-,8+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONAUWFRJYNGAC-CGJXVAEWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)C[C@@H](N2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)